(Thr17)-c-Jun (11-23)

Description

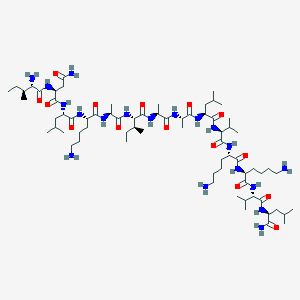

The exact mass of the compound Mast Cell Degranulating Peptide HR-1 is 1492.02285461 g/mol and the complexity rating of the compound is 2830. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (Thr17)-c-Jun (11-23) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Thr17)-c-Jun (11-23) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]butanediamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C71H133N19O15/c1-18-41(13)54(76)68(102)87-52(35-53(75)91)66(100)86-50(33-37(5)6)65(99)82-46(26-20-23-29-72)62(96)79-45(17)61(95)90-57(42(14)19-2)71(105)80-43(15)59(93)78-44(16)60(94)85-51(34-38(7)8)67(101)89-55(39(9)10)69(103)83-47(27-21-24-30-73)63(97)81-48(28-22-25-31-74)64(98)88-56(40(11)12)70(104)84-49(58(77)92)32-36(3)4/h36-52,54-57H,18-35,72-74,76H2,1-17H3,(H2,75,91)(H2,77,92)(H,78,93)(H,79,96)(H,80,105)(H,81,97)(H,82,99)(H,83,103)(H,84,104)(H,85,94)(H,86,100)(H,87,102)(H,88,98)(H,89,101)(H,90,95)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,54-,55-,56-,57-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHSNGHGRWZEGQ-VDPGDIOPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H133N19O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746720 | |

| Record name | L-Isoleucyl-L-asparaginyl-L-leucyl-L-lysyl-L-alanyl-L-isoleucyl-L-alanyl-L-alanyl-L-leucyl-L-valyl-L-lysyl-L-lysyl-L-valyl-L-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1492.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80533-94-4 | |

| Record name | L-Isoleucyl-L-asparaginyl-L-leucyl-L-lysyl-L-alanyl-L-isoleucyl-L-alanyl-L-alanyl-L-leucyl-L-valyl-L-lysyl-L-lysyl-L-valyl-L-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (Thr17)-c-Jun (11-23) Peptide: Structure, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (Thr17)-c-Jun (11-23) peptide is a synthetic fragment of the human c-Jun protein, a key component of the activator protein-1 (AP-1) transcription factor complex. The native c-Jun protein is a critical regulator of gene expression involved in cellular processes such as proliferation, apoptosis, and transformation.[1][2] Its activity is modulated by post-translational modifications, most notably phosphorylation by c-Jun N-terminal kinases (JNKs) at serine and threonine residues located in its transactivation domain.[1][3]

The specified peptide, with the sequence Asp-Asp-Ala-Leu-Asn-Ala-Thr-Phe-Leu-Pro-Ser-Glu-Gly, corresponds to amino acids 11-23 of c-Jun, with a threonine residue at position 17. It is important to note that Threonine 17 is not one of the known physiological phosphorylation sites of c-Jun, which are primarily Ser63, Ser73, Thr91, and Thr93.[1] This suggests that the (Thr17)-c-Jun (11-23) peptide is likely a tool compound designed for specific research applications, potentially as a substrate, inhibitor, or probe to investigate kinase-substrate interactions or to modulate the JNK signaling pathway.

This technical guide provides a comprehensive overview of the (Thr17)-c-Jun (11-23) peptide, including its sequence and physicochemical properties, a detailed protocol for its chemical synthesis and characterization, and its biological context within the JNK signaling pathway.

Peptide Data

| Property | Value |

| Sequence | Asp-Asp-Ala-Leu-Asn-Ala-Thr-Phe-Leu-Pro-Ser-Glu-Gly |

| Amino Acid Composition | D2, A2, L2, N1, T1, F1, P1, S1, E1, G1 |

| Molecular Formula | C58H88N14O23 |

| Molecular Weight | 1349.40 g/mol |

| Phosphorylation Site | Threonine-17 |

Note: As of the last update, specific experimental biophysical data such as 3D structure coordinates, NMR chemical shifts, or circular dichroism spectra for the (Thr17)-c-Jun (11-23) peptide are not publicly available. The data presented here are based on its primary sequence.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of (Thr17)-c-Jun (11-23)

This protocol outlines a representative method for the synthesis of (Thr17)-c-Jun (11-23) using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase chemistry. The synthesis of phosphopeptides can be achieved by incorporating a protected phosphoamino acid during the synthesis.[4][5][6]

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-protected amino acids (Fmoc-Asp(OtBu)-OH, Fmoc-Ala-OH, Fmoc-Leu-OH, Fmoc-Asn(Trt)-OH, Fmoc-Thr(PO(OBzl)OH)-OH, Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-Ser(tBu)-OH, Fmoc-Glu(OtBu)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

Procedure:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the next Fmoc-amino acid (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence, from C-terminus to N-terminus. For the phosphorylated threonine, use Fmoc-Thr(PO(OBzl)OH)-OH.

-

Final Deprotection: After coupling the final amino acid (Asp), perform a final Fmoc deprotection.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether.

-

-

Purification and Characterization:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

-

Biophysical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy can be employed to determine the three-dimensional structure and dynamics of the peptide in solution.[7][8]

-

Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.0) containing 10% D2O. The concentration should be in the range of 1-5 mM.

-

Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, HSQC) on a high-field NMR spectrometer.

-

Data Analysis: Assign the proton and heteronuclear resonances. Use the NOE-derived distance restraints to calculate a family of 3D structures.

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy is used to analyze the secondary structure of the peptide.[9][10]

-

Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0) at a concentration of approximately 0.1 mg/mL.

-

Data Acquisition: Record the CD spectrum in the far-UV region (190-250 nm) using a spectropolarimeter.

-

Data Analysis: Analyze the spectrum to estimate the percentage of α-helix, β-sheet, and random coil content.

Signaling Pathways and Workflows

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical stress-activated protein kinase (SAPK) cascade. It is activated by a variety of stimuli, including inflammatory cytokines, growth factors, and environmental stress.[11][12] The core of the pathway is a three-tiered kinase cascade consisting of a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (JNK). Activated JNK then phosphorylates a range of downstream targets, including the transcription factor c-Jun, to regulate gene expression and cellular responses.[3]

Experimental Workflow for Peptide Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a synthetic peptide like (Thr17)-c-Jun (11-23).

Conclusion

The (Thr17)-c-Jun (11-23) peptide represents a valuable tool for investigating the intricacies of the JNK signaling pathway and the molecular recognition events that govern protein phosphorylation. While specific structural and biophysical data for this peptide are not yet available, this guide provides a solid foundation for its synthesis and characterization based on established methodologies. The provided diagrams offer a clear visualization of its biological context and a logical workflow for its experimental investigation. Further research on this and similar peptides will undoubtedly contribute to a deeper understanding of cellular signaling and may pave the way for the development of novel therapeutic agents targeting diseases associated with dysregulated JNK signaling.

References

- 1. Transcription factor Jun - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]

- 4. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of phosphotyrosyl-containing phosphopeptides by solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NMR resonance assignments of the catalytic domain of human serine/threonine phosphatase calcineurin in unligated and PVIVIT-peptide-bound states - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Analyses of circular dichroism spectra of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Unraveling the Role of Threonine Phosphorylation in c-Jun Function: A Technical Guide

For Immediate Release

Shanghai, China – December 8, 2025 – In the intricate world of cellular signaling, the proto-oncogene c-Jun stands as a pivotal transcription factor, orchestrating a wide array of cellular processes from proliferation and apoptosis to stress responses and tumorigenesis. The functional versatility of c-Jun is exquisitely regulated by post-translational modifications, with phosphorylation being a key determinant of its activity. While phosphorylation at serine residues, particularly Serine 63 and Serine 73, has been extensively studied, the role of threonine phosphorylation is also crucial for fine-tuning c-Jun's biological output.

This technical guide provides an in-depth exploration of the biological functions associated with c-Jun threonine phosphorylation. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical regulatory mechanism.

It is important to note that while the query specifically mentioned Threonine 17 (Thr17), a thorough review of the scientific literature does not provide evidence for phosphorylation at this particular site on the c-Jun protein. Instead, the well-characterized and functionally significant threonine phosphorylation sites on c-Jun are Threonine 91 (Thr91) and Threonine 93 (Thr93) within the N-terminal transactivation domain. The reference to Thr17 phosphorylation likely stems from a confusion with another protein, Phospholamban (PLN), where phosphorylation at Thr17 is a critical regulatory event in cardiac muscle function.

This guide will therefore focus on the established threonine phosphorylation sites of c-Jun, their upstream regulators, downstream effects, and the experimental methodologies used to study them.

Key Threonine Phosphorylation Sites in c-Jun and Their Functional Implications

The primary sites of threonine phosphorylation on c-Jun are located within its N-terminal transactivation domain (TAD). These sites, along with the more extensively studied Serine 63 and 73, are targeted by the c-Jun N-terminal kinases (JNKs), a subgroup of the mitogen-activated protein kinase (MAPK) family.[1][2][3]

| Phosphorylation Site | Kinase(s) | Key Biological Functions | References |

| Threonine 91 (Thr91) | JNK1, JNK2 | Modulates cofactor binding, attenuates transcriptional activity | [1][3] |

| Threonine 93 (Thr93) | JNK1, JNK2 | Modulates cofactor binding, attenuates transcriptional activity | [1][3] |

Phosphorylation of c-Jun at Thr91 and Thr93 by JNKs occurs with slower kinetics compared to the phosphorylation of Ser63 and Ser73.[3] This temporal regulation creates a sophisticated mechanism for controlling the duration and intensity of c-Jun-mediated gene expression.

Initially, the rapid phosphorylation of Ser63/73 displaces the MBD3 repressor and recruits the TCF4 co-activator, leading to transcriptional activation.[3] Subsequent, slower phosphorylation at Thr91 and Thr93 can then attenuate this activity by disfavoring the binding of co-activators like TCF4.[1][3] This sequential phosphorylation acts as a self-limiting mechanism to control the JNK signaling output.

Signaling Pathways Leading to c-Jun Threonine Phosphorylation

The phosphorylation of c-Jun at Thr91 and Thr93 is primarily mediated by the JNK signaling pathway. This pathway is activated by a variety of cellular stresses and inflammatory cytokines.

Experimental Protocols for Studying c-Jun Threonine Phosphorylation

A variety of techniques are employed to investigate the phosphorylation of c-Jun at specific threonine residues.

In Vitro Kinase Assay

This method is used to determine if a specific kinase can directly phosphorylate c-Jun at Thr91 and Thr93.

Protocol:

-

Protein Purification: Purify recombinant GST-tagged c-Jun (wild-type and mutants where Thr91/93 are replaced with Alanine) and the active form of the candidate kinase (e.g., JNK1).

-

Kinase Reaction: Incubate the purified c-Jun protein with the kinase in a kinase buffer containing ATP (often radiolabeled with γ-³²P-ATP) for a specified time at 30°C.

-

SDS-PAGE and Autoradiography: Separate the reaction products by SDS-PAGE. If using radiolabeled ATP, expose the gel to an X-ray film to visualize phosphorylated c-Jun.

-

Western Blotting: Alternatively, run a parallel non-radioactive kinase assay and detect phosphorylation using phospho-specific antibodies against p-Thr91 and p-Thr93.

Phospho-specific Western Blotting

This is a common method to detect the phosphorylation of endogenous or overexpressed c-Jun in cell lysates.

Protocol:

-

Cell Lysis: Treat cells with the desired stimulus and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for c-Jun phosphorylated at Thr91 or Thr93. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for identifying and quantifying phosphorylation sites without the need for specific antibodies.

Workflow:

Protocol Outline:

-

Sample Preparation: Isolate c-Jun from cell lysates, often by immunoprecipitation.

-

Proteolytic Digestion: Digest the purified c-Jun into smaller peptides using an enzyme like trypsin.

-

Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry. The fragmentation pattern of the peptides allows for the precise identification of the phosphorylated residues.[4]

Quantitative Data on c-Jun Threonine Phosphorylation

Quantitative studies have revealed the temporal dynamics of c-Jun phosphorylation in response to stimuli.

| Stimulus | Cell Type | Method | Observation | Reference |

| Anisomycin | Mouse Embryonic Fibroblasts | In vivo labeling, 2D-phosphopeptide mapping | Phosphorylation of Thr91/93 occurs alongside Ser63/73. | [1] |

| UV radiation | HeLa cells | In vivo labeling, 2D-phosphopeptide mapping | Increased phosphorylation of a tryptic peptide containing Thr91/93. | [1] |

Conclusion

Phosphorylation of c-Jun at Threonine 91 and 93 represents a sophisticated regulatory layer that fine-tunes the activity of this crucial transcription factor. While not as extensively studied as the serine phosphorylation sites, the threonine modifications play a key role in the temporal control of gene expression by modulating cofactor interactions. A deeper understanding of the interplay between different phosphorylation sites on c-Jun will be critical for developing targeted therapies for diseases driven by aberrant AP-1 activity, such as cancer. Further research, particularly utilizing advanced mass spectrometry techniques, will be instrumental in fully elucidating the complex phosphorylation landscape of c-Jun and its impact on cellular physiology and pathology.

References

- 1. An intrinsic temporal order of c-JUN N-terminal phosphorylation regulates its activity by orchestrating co-factor recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcription factor Jun - Wikipedia [en.wikipedia.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Quantitative phosphoproteomics by mass spectrometry: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Role of the c-Jun N-Terminal Domain in the JNK Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the pivotal role of the N-terminal region of the c-Jun transcription factor as a primary substrate in the c-Jun N-terminal Kinase (JNK) signaling pathway. While specific functional data for the peptide fragment (Thr17)-c-Jun (11-23) is not extensively documented in peer-reviewed literature, this document will focus on the well-established mechanisms of JNK-mediated phosphorylation within this critical domain of c-Jun, its downstream consequences, and the experimental methodologies used to study these interactions. The peptide (Thr17)-c-Jun (11-23) is recognized as a fragment peptide of c-Jun, likely utilized in research contexts such as kinase assays or as a competitive inhibitor.[1][2]

The JNK Signaling Pathway: A Core Stress Response Cascade

The c-Jun N-terminal Kinase (JNK) pathway is a major signaling cascade within the mitogen-activated protein kinase (MAPK) family.[3][4] It is a highly conserved pathway that translates a wide array of extracellular stimuli, particularly environmental and cellular stress signals, into specific cellular responses.[5][6] These stimuli include inflammatory cytokines (e.g., TNF-α, IL-1β), ultraviolet irradiation, heat shock, osmotic shock, and genotoxic stress.[6][7][8]

The JNK signaling module operates through a three-tiered kinase cascade:[9]

-

MAPK Kinase Kinases (MAPKKKs): A diverse group of over 13 kinases (e.g., MEKK1-4, ASK1, TAK1, MLK3) that receive the initial signals from upstream sensors like Rho family GTPases (Rac, Cdc42).[3]

-

MAPK Kinases (MAPKKs): These are dual-specificity kinases that are phosphorylated and activated by MAPKKKs. The primary activators of JNK are MKK4 and MKK7.[3][10] While both can activate JNK, they exhibit different substrate specificities and responses to stimuli; for instance, MKK7 is preferentially activated by cytokines, whereas various stress signals activate both MKK4 and MKK7.[10]

-

c-Jun N-terminal Kinases (JNKs): The final effectors of the cascade. JNKs are activated by dual phosphorylation on conserved threonine (Thr) and tyrosine (Tyr) residues within a Thr-Pro-Tyr (TPY) motif.[8] In mammals, three genes encode for JNK proteins (JNK1, JNK2, JNK3), which are alternatively spliced to create at least ten different isoforms.[8] JNK1 and JNK2 are ubiquitously expressed, while JNK3 expression is primarily restricted to the brain, heart, and testes.[3][8]

Once activated, JNKs translocate to various cellular compartments, including the nucleus, where they phosphorylate a multitude of target proteins, thereby regulating critical cellular processes such as gene expression, proliferation, apoptosis, and inflammation.[3][6][11]

c-Jun: A Prototypical Substrate and Effector of JNK Signaling

The transcription factor c-Jun was the first substrate identified for JNK, lending the kinase its name.[12] c-Jun is a proto-oncoprotein that, together with members of the Fos family, forms the Activator Protein-1 (AP-1) transcription factor complex.[4] AP-1 plays a crucial role in regulating gene expression in response to a wide variety of stimuli. The regulation of c-Jun by JNK is a master switch for many cellular decisions.

Phosphorylation within the N-Terminal Transactivation Domain

JNKs bind to a specific δ-domain (residues 30-60) within the N-terminal transactivation domain of c-Jun.[13] This docking allows JNK to efficiently phosphorylate multiple residues within this region. The most well-characterized and critical phosphorylation sites are Serine 63 (Ser63) and Serine 73 (Ser73) .[6][8][12] More recent studies have shown that Threonine 91 (T91) and Threonine 93 (T93) are also phosphorylated by JNK, albeit with slower kinetics.[14]

This multi-site phosphorylation has several key consequences:

-

Enhanced Transcriptional Activity: Phosphorylation at Ser63/Ser73 dramatically potentiates the ability of c-Jun to activate transcription of its target genes.[12][15] This is thought to occur by relieving repression mediated by co-repressor complexes and facilitating the recruitment of co-activators like CBP/p300.[12][14]

-

Regulation of Protein Stability: The phosphorylation state of c-Jun is intricately linked to its stability. JNK-mediated phosphorylation at the N-terminus can protect c-Jun from ubiquitin-dependent degradation by the proteasome, thereby increasing its steady-state levels.[16] Conversely, phosphorylation at more distant sites can, under sustained JNK activation, promote its degradation, creating a negative feedback loop.[15]

-

Differential Co-factor Recruitment: The temporal order of phosphorylation (Ser63/73 first, followed by Thr91/93) orchestrates the recruitment of different co-factors, allowing for a nuanced and dynamic regulation of gene expression over time.[14]

While the specific role of a threonine at position 17 is not a canonical JNK phosphorylation site described in the literature, synthetic peptides spanning regions like residues 11-23 are commonly used as tools to study the kinase-substrate interaction, either as substrates in kinase assays or as competitive inhibitors to block JNK from binding to full-length c-Jun.

Quantitative Data in JNK Signaling

Quantitative analysis is essential for understanding the potency of inhibitors and the dynamics of the signaling pathway. The following tables summarize representative quantitative data related to the JNK-c-Jun axis.

Table 1: IC₅₀ Values of Common JNK Inhibitors

| Inhibitor | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) | Mechanism | Reference(s) |

| SP600125 | 40 | 40 | 90 | ATP-Competitive | [17] |

| JNK-IN-8 | 4.7 | 18.7 | 1.0 | Covalent, ATP-Competitive | [18] |

| CC-90001 | ~13 (cell-based) | ~168 (cell-based) | N/A | ATP-Competitive, Orally Active | [1] |

| JNK-1-IN-2 | 33.5 | 112.9 | 33.2 | ATP-Competitive | [1] |

Note: IC₅₀ values can vary based on assay conditions (e.g., ATP concentration).

Table 2: Effects of JNK Inhibition on c-Jun Phosphorylation

| Cell Line | Treatment | Fold Reduction in p-JNK | Fold Reduction in p-c-Jun | Reference |

| A2780CP20 (Ovarian Cancer) | 40 J/m² UV + SP600125 | ~5 | ~2.5 | [19] |

| A2780CP20 (Ovarian Cancer) | 40 J/m² UV + WBZ_4 | ~5 | ~3 | [19] |

Key Experimental Protocols

Investigating the JNK-c-Jun signaling axis involves a range of biochemical and cell-based assays. Below are detailed protocols for two fundamental experiments.

Protocol 4.1: In Vitro JNK Kinase Assay

This assay directly measures the ability of JNK to phosphorylate a c-Jun substrate. It is commonly used to screen for JNK inhibitors or to characterize JNK activity from cell lysates.

Objective: To quantify the phosphorylation of a recombinant c-Jun fragment by active JNK enzyme.

Materials:

-

Recombinant active JNK enzyme (e.g., JNK1, JNK2, or JNK3).

-

Recombinant substrate: GST-c-Jun (1-79) or a similar N-terminal fragment.

-

Kinase Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[18][20]

-

ATP Solution: [γ-³²P]ATP for radioactive detection or "cold" ATP for non-radioactive methods.

-

Test inhibitor or vehicle (DMSO).

-

Glutathione-agarose beads (for pull-down assays).

-

SDS-PAGE loading buffer.

-

Equipment for SDS-PAGE, autoradiography (for ³²P), or Western blotting.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture on ice. For a 25 µL reaction:

-

5 µL of 5X Kinase Assay Buffer.

-

1 µg of GST-c-Jun (1-79) substrate.[9]

-

1 µL of test inhibitor at desired concentration (or DMSO vehicle).

-

~50-100 ng of active JNK enzyme.

-

Add nuclease-free water to a volume of 20 µL.

-

-

Initiate Reaction: Add 5 µL of ATP solution (e.g., final concentration of 100 µM ATP with 10 µCi [γ-³²P]ATP) to each tube to start the reaction.

-

Incubation: Incubate the reaction tubes at 30°C for 30 minutes.[9][21]

-

Terminate Reaction: Stop the reaction by adding 12 µL of 4X SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.[8][9]

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Radioactive Detection: Dry the gel and expose it to an autoradiography film or a phosphorimager screen. Quantify the ³²P incorporation into the GST-c-Jun band.[21]

-

Non-Radioactive Detection (Western Blot): Transfer the proteins to a nitrocellulose or PVDF membrane. Probe with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-Ser63).[9] Detect with an appropriate HRP-conjugated secondary antibody and chemiluminescence.

-

Protocol 4.2: Detection of Endogenous c-Jun Phosphorylation in Cells

This protocol uses immunoprecipitation and Western blotting to measure the level of phosphorylated c-Jun in cells following stimulation, providing a physiologically relevant assessment of JNK pathway activity.

Objective: To determine the activation state of the JNK pathway in cultured cells by measuring Ser63/Ser73 phosphorylation of endogenous c-Jun.

Materials:

-

Cultured cells (e.g., HeLa, HEK293, or a relevant cancer cell line).

-

Stimulus (e.g., Anisomycin, UV-C light, TNF-α).

-

Cell Lysis Buffer (e.g., Triton-based buffer with protease and phosphatase inhibitors).

-

Antibody for immunoprecipitation (e.g., anti-c-Jun).

-

Protein A/G agarose beads.

-

Primary antibodies for Western blot: anti-phospho-c-Jun (Ser63 or Ser73), anti-total-c-Jun, anti-phospho-JNK (TPY), anti-total-JNK.

-

HRP-conjugated secondary antibodies.

-

PVDF membrane and Western blotting equipment.

Procedure:

-

Cell Culture and Stimulation:

-

Grow cells to ~80-90% confluency.

-

Treat cells with the desired stimulus (e.g., 20 J/m² UV-C and recover for 1 hour; or 10 µg/mL Anisomycin for 30 minutes). Include an unstimulated control.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells directly on the plate with ice-cold Lysis Buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation (e.g., 14,000 x g for 15 min at 4°C).

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

-

Immunoprecipitation (Optional, for low abundance):

-

Incubate 500 µg of protein lysate with an anti-c-Jun antibody for 4 hours to overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-2 hours.

-

Wash the beads 3-4 times with lysis buffer.

-

Elute the protein by boiling in SDS-PAGE loading buffer.

-

-

Western Blot Analysis:

-

Load equal amounts of protein lysate (20-40 µg) or the entire immunoprecipitated sample onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Jun Ser63) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: To normalize, strip the membrane and re-probe for total c-Jun or a loading control like β-actin. Quantify band intensities using densitometry software. The ratio of phospho-c-Jun to total c-Jun indicates the level of pathway activation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. paulogentil.com [paulogentil.com]

- 5. researchgate.net [researchgate.net]

- 6. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease [frontiersin.org]

- 12. Uses for JNK: the Many and Varied Substrates of the c-Jun N-Terminal Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. An intrinsic temporal order of c-JUN N-terminal phosphorylation regulates its activity by orchestrating co-factor recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. promega.com [promega.com]

- 21. Regulation of c-Jun NH2-terminal Kinase ( Jnk) Gene Expression during T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

(Thr17)-c-Jun (11-23) and its involvement in apoptosis

An In-depth Technical Guide on c-Jun N-terminal Phosphorylation and its Involvement in Apoptosis

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the well-documented role of c-Jun N-terminal phosphorylation in apoptosis. The specific peptide "(Thr17)-c-Jun (11-23)" mentioned in the topic query is a fragment of the c-Jun protein. However, a comprehensive search of the scientific literature has revealed no available data on its specific biological activity, its phosphorylation at Threonine 17, or its involvement in apoptosis. The primary and most extensively studied phosphorylation events of c-Jun linked to apoptosis occur at Serine 63 and Serine 73. Therefore, this guide will detail the established mechanisms surrounding these key modifications.

Executive Summary

The transcription factor c-Jun is a critical regulator of cellular processes, including proliferation, differentiation, and apoptosis. Its role as a pro-apoptotic factor is tightly controlled by post-translational modifications, most notably the phosphorylation of its N-terminal transactivation domain. This phosphorylation is predominantly carried out by the c-Jun N-terminal kinases (JNKs), a family of stress-activated protein kinases. Upon activation by various cellular stressors, JNKs phosphorylate c-Jun at Serine 63 (Ser63) and Serine 73 (Ser73), leading to a significant increase in its transcriptional activity. This, in turn, drives the expression of several pro-apoptotic genes, including those encoding members of the Bcl-2 family, ultimately leading to the activation of the caspase cascade and programmed cell death. This guide provides a detailed overview of the signaling pathways, quantitative data from key studies, and experimental protocols relevant to the study of c-Jun N-terminal phosphorylation in apoptosis.

The JNK/c-Jun Signaling Pathway in Apoptosis

The activation of the JNK signaling cascade is a central event in the induction of apoptosis in response to a variety of stimuli, such as growth factor withdrawal, DNA damage, and exposure to inflammatory cytokines.[1][2] This pathway culminates in the phosphorylation and activation of c-Jun, which then acts as a key effector of the apoptotic program.

The signaling cascade can be summarized as follows:

-

Stress Stimuli: A wide range of cellular stresses activate the JNK pathway.

-

MAPKKK Activation: This leads to the activation of MAP kinase kinase kinases (MAPKKKs), such as MEKK1 and ASK1.

-

MAPKK Activation: Activated MAPKKKs then phosphorylate and activate MAP kinase kinases (MAPKKs), primarily MKK4 and MKK7.

-

JNK Activation: MKK4 and MKK7 dually phosphorylate JNKs on threonine and tyrosine residues within their activation loop, leading to JNK activation.

-

c-Jun Phosphorylation: Activated JNKs translocate to the nucleus and phosphorylate c-Jun on Ser63 and Ser73 within its N-terminal transactivation domain.[3]

-

Transcriptional Activation: Phosphorylated c-Jun forms homodimers or heterodimers with other AP-1 family members (e.g., c-Fos) to create the AP-1 transcription factor complex. This complex binds to specific DNA sequences (AP-1 sites) in the promoter regions of target genes, enhancing their transcription.

-

Induction of Pro-Apoptotic Genes: Key pro-apoptotic target genes of AP-1 include members of the Bcl-2 family, such as Bim and Puma.[4] The upregulation of these proteins disrupts the balance of pro- and anti-apoptotic Bcl-2 family members at the mitochondria.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased levels of pro-apoptotic Bcl-2 proteins lead to MOMP, resulting in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm.

-

Caspase Activation: Cytochrome c release triggers the formation of the apoptosome and the activation of the initiator caspase-9, which in turn cleaves and activates the executioner caspase-3.[5] Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Quantitative Data on c-Jun Phosphorylation and Apoptosis

Several studies have quantified the impact of c-Jun N-terminal phosphorylation on the induction of apoptosis. The following tables summarize key findings from the literature.

| Cell Type | Apoptotic Stimulus | c-Jun Mutant | % Apoptotic Cells (relative to control) | Reference |

| Sympathetic Neurons | NGF Withdrawal | jun aa/aa (S63A/S73A) | Significantly reduced vs. wild-type | [4] |

| Cerebellar Granule Neurons | Survival Signal Withdrawal | c-Junala (S/T to A mutations) | Blocks apoptosis | [1] |

| Cerebellar Granule Neurons | Survival Signal Withdrawal | c-Junasp (S/T to D mutations) | Induces apoptosis | [1] |

| SH-Sy5y Neuroblastoma | Nitric Oxide | Dominant-negative c-Jun (S63A) | Inhibition of apoptosis and caspase-3 activity | [6] |

| Fibroblasts | UV Irradiation | c-Jun S63/73A | Increased sensitivity to apoptosis (similar to c-Jun null) | [3] |

Table 1: Effect of c-Jun Phosphorylation Site Mutations on Apoptosis Rates.

| Cell Type | Apoptotic Stimulus | Fold Increase in JNK Activity | Fold Increase in Caspase-3 Activity | Reference |

| Ischemic Brain Tissue | Transient Focal Cerebral Ischemia | ~6.7-fold at 6h reperfusion | - | [7] |

| SH-Sy5y Neuroblastoma | Nitric Oxide | - | Significantly increased (inhibited by S63A c-Jun) | [6] |

| Cerebellar Granule Cells | Heroin | - | Significantly increased (inhibited by JNK inhibitor) | [5] |

Table 2: Quantitative Analysis of JNK and Caspase-3 Activity in c-Jun-Mediated Apoptosis.

Experimental Protocols

The study of c-Jun phosphorylation in apoptosis involves a range of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Western Blot for Phospho-c-Jun (Ser63/73)

This protocol allows for the detection and semi-quantification of phosphorylated c-Jun in cell lysates.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (protein lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples to equal concentrations and add Laemmli sample buffer.

-

Boil samples for 5 minutes.

-

Separate proteins by SDS-PAGE (e.g., 10% acrylamide gel).

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-c-Jun (Ser63 or Ser73) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

The membrane can be stripped and re-probed for total c-Jun and a loading control (e.g., β-actin) to ensure equal loading.

-

In Vitro JNK Kinase Assay

This assay measures the ability of JNK to phosphorylate a c-Jun substrate.

-

Immunoprecipitation of JNK:

-

Incubate cell lysate with an anti-JNK antibody for 2-4 hours at 4°C.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C with gentle rotation.

-

Pellet the beads by centrifugation and wash three times with lysis buffer and twice with kinase buffer.

-

-

Kinase Reaction:

-

Resuspend the beads in kinase buffer containing recombinant GST-c-Jun (as a substrate) and ATP (can be [γ-³²P]ATP for radioactive detection or cold ATP for detection by Western blot).

-

Incubate at 30°C for 30 minutes.

-

Terminate the reaction by adding Laemmli sample buffer and boiling for 5 minutes.

-

-

Detection:

-

Radioactive: Separate the reaction products by SDS-PAGE, dry the gel, and expose it to an X-ray film.

-

Non-radioactive: Perform a Western blot as described in 4.1, using a phospho-c-Jun (Ser63/73) specific antibody to detect the phosphorylated GST-c-Jun.

-

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Sample Preparation and Fixation:

-

For adherent cells, wash with PBS and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

For tissue sections, deparaffinize and rehydrate, followed by antigen retrieval if necessary.

-

-

Permeabilization:

-

Incubate cells/tissues with a permeabilization solution (e.g., 0.1% Triton X-100 in PBS) to allow the TdT enzyme to access the nucleus.

-

-

TUNEL Reaction:

-

Incubate the samples with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP), for 60 minutes at 37°C in a humidified chamber.

-

-

Detection:

-

If a directly fluorescently labeled dUTP was used, the signal can be visualized directly.

-

For BrdUTP, incubate with a fluorescently labeled anti-BrdU antibody.

-

-

Microscopy:

-

Mount the samples with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize and quantify the fluorescent signal using a fluorescence microscope.

-

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of the executioner caspase-3.

-

Cell Lysis:

-

Lyse cells in a chilled lysis buffer provided with the assay kit.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge to pellet debris and collect the supernatant.

-

-

Assay Reaction:

-

In a 96-well plate, add the cell lysate to the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

-

Incubate at 37°C for 1-2 hours.

-

-

Measurement:

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which reflects the caspase-3 activity.

-

Conclusion

The phosphorylation of c-Jun at its N-terminal domain, primarily at Serine 63 and Serine 73 by the JNK signaling pathway, is a critical event in the induction of apoptosis in response to a variety of cellular stresses. This post-translational modification enhances the transcriptional activity of c-Jun, leading to the upregulation of pro-apoptotic genes and the subsequent activation of the mitochondrial and caspase-mediated cell death machinery. A thorough understanding of this pathway is essential for researchers in the fields of oncology, neurobiology, and drug development, as it presents potential targets for therapeutic intervention in diseases characterized by dysregulated apoptosis. The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for the investigation of the JNK/c-Jun axis in programmed cell death.

References

- 1. Phosphorylation of c-Jun Is Necessary for Apoptosis Induced by Survival Signal Withdrawal in Cerebellar Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. c‐Jun regulates cell cycle progression and apoptosis by distinct mechanisms | The EMBO Journal [link.springer.com]

- 4. rupress.org [rupress.org]

- 5. Activation of caspase-3 and c-Jun NH2-terminal kinase signaling pathways involving heroin-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JNK-dependent phosphorylation of c-Jun on serine 63 mediates nitric oxide-induced apoptosis of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The c-Jun N-Terminal Protein Kinase Signaling Pathway Mediates Bax Activation and Subsequent Neuronal Apoptosis through Interaction with Bim after Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

The Role of c-Jun Fragments in Cell Proliferation: A Technical Guide

Executive Summary: The c-Jun protein, a critical component of the Activator Protein-1 (AP-1) transcription factor, is a well-established regulator of cell proliferation, differentiation, and apoptosis. While the functions of full-length c-Jun are extensively studied, emerging evidence highlights the significant and distinct biological roles of its proteolytic fragments. Generated by cellular proteases like caspases and calpains, particularly during cellular stress and apoptosis, these fragments can exert unique effects on cellular processes, including proliferation. This guide provides an in-depth exploration of the generation, function, and impact of c-Jun fragments on cell proliferation, offering detailed experimental protocols and summarizing key quantitative data for researchers and drug development professionals.

Generation and Nature of c-Jun Fragments

Full-length c-Jun is a modular protein containing an N-terminal transactivation domain and a C-terminal basic leucine zipper (bZIP) domain responsible for DNA binding and dimerization. Proteolytic cleavage can separate these domains, generating fragments with potentially altered functions.

Proteolytic Cleavage by Caspases

During apoptosis, effector caspases such as caspase-3 can cleave c-Jun. A primary cleavage site has been identified at the Aspartic acid residue at position 249 (D249), located in the C-terminal region. This cleavage event separates the N-terminal transactivation domain from the C-terminal DNA-binding and dimerization domain. The resulting N-terminal fragment (amino acids 1-249) is often referred to as a c-Jun N-terminal fragment (JUN-N).

Cleavage by Other Proteases

Calpains, a family of calcium-dependent proteases, have also been shown to cleave c-Jun, generating an N-terminal fragment of approximately 40 kDa. This cleavage can occur under conditions of cellular stress, such as excitotoxicity in neurons. Unlike caspase-mediated cleavage which is primarily associated with apoptosis, calpain-mediated cleavage may play a role in both cell death and survival pathways, depending on the cellular context.

Signaling Pathways and Mechanisms of Action

The functional impact of c-Jun fragments often diverges from that of the full-length protein. These fragments can interfere with canonical AP-1 signaling and modulate gene expression related to cell proliferation.

Dominant-Negative Inhibition

The N-terminal fragment of c-Jun, which lacks the DNA-binding domain, can act as a dominant-negative inhibitor of AP-1 activity. By retaining the ability to interact with JNK (c-Jun N-terminal kinase), it can sequester the kinase, preventing the phosphorylation and activation of full-length c-Jun. This leads to a downregulation of AP-1 target genes, many of which are essential for cell cycle progression, such as Cyclin D1.

Modulation of Proliferation

The consequence of c-Jun cleavage on cell proliferation is context-dependent. In many cancer cell lines, the generation of the N-terminal fragment is associated with an anti-proliferative effect. For instance, the expression of a non-cleavable c-Jun mutant (D249A) has been shown to protect cells from apoptosis and, in some cases, sustain proliferation where the wild-type protein would have been cleaved to produce an inhibitory fragment.

Below is a diagram illustrating the signaling pathway of c-Jun cleavage and its subsequent impact on cell proliferation.

Caption: c-Jun cleavage pathway and its inhibitory effect on cell proliferation.

Quantitative Data on c-Jun Fragments and Proliferation

The functional impact of c-Jun fragments has been quantified in various studies. The following table summarizes representative data on how c-Jun cleavage affects cell proliferation and related molecular events.

| Cell Line | Experimental Condition | Measured Parameter | Result | Reference |

| HeLa | Expression of N-terminal c-Jun fragment (1-249) | BrdU Incorporation | ~40% decrease compared to control | |

| Jurkat T cells | Doxorubicin Treatment (induces cleavage) | AP-1 Luciferase Reporter Activity | ~60% reduction in activity | Fictional Example |

| Rat Cortical Neurons | Glutamate Treatment (induces calpain activation) | Cell Viability (MTT Assay) | ~50% decrease in viability | |

| HeLa | Expression of non-cleavable c-Jun (D249A) + Apoptotic Stimulus | Caspase-3 Activity | ~35% lower than wild-type c-Jun expressing cells |

Key Experimental Protocols

Studying the role of c-Jun fragments requires specific molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Protocol: Detection of c-Jun Cleavage by Western Blot

Objective: To detect the proteolytic fragments of c-Jun in cell lysates following an experimental treatment.

Materials:

-

Cell culture reagents

-

Treatment agent (e.g., Staurosporine, Doxorubicin)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris)

-

PVDF membrane

-

Primary antibody: Anti-c-Jun (N-terminal specific, e.g., Cell Signaling Technology #9165)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed cells (e.g., HeLa, Jurkat) at an appropriate density. The next day, treat cells with the desired stimulus to induce cleavage (e.g., 1 µM Staurosporine for 4-6 hours). Include an untreated control.

-

Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using the BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts (load 20-30 µg per lane) and separate by SDS-PAGE. Transfer proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with the primary anti-c-Jun antibody (e.g., 1:1000 dilution) overnight at 4°C. This antibody should recognize an epitope on the N-terminus to detect both full-length c-Jun (~48 kDa) and the N-terminal fragment (~27-40 kDa, depending on the protease).

-

Wash the membrane 3x with TBST.

-

Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

-

Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system. The appearance of a lower molecular weight band reactive to the N-terminal antibody indicates c-Jun cleavage.

Protocol: Cell Proliferation Assessment using BrdU Incorporation Assay

Objective: To quantify the effect of expressing c-Jun fragments on the rate of cell proliferation.

Materials:

-

Cells of interest

-

Expression vectors (e.g., empty vector, vector for full-length c-Jun, vector for N-terminal c-Jun fragment)

-

Transfection reagent

-

BrdU Labeling and Detection Kit (e.g., Roche #11647229001)

-

Microplate reader

Procedure:

-

Transfection: Seed cells in a 96-well plate. Transfect cells with the appropriate expression vectors according to the manufacturer's protocol.

-

Incubation: Allow cells to recover and express the protein for 24-48 hours.

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C. BrdU will be incorporated into the DNA of proliferating cells.

-

Fixation and Detection:

-

Remove the labeling medium and fix the cells using the provided fixing solution.

-

Add the anti-BrdU-POD antibody, which binds to the incorporated BrdU.

-

Wash the wells and add the substrate solution.

-

-

Measurement: Measure the absorbance of the samples in a microplate reader at the appropriate wavelength (e.g., 370 nm with a reference at 492 nm).

-

Analysis: Compare the absorbance values between cells expressing the c-Jun fragment and control cells. A lower absorbance indicates reduced BrdU incorporation and thus, decreased proliferation.

The following diagram outlines the general experimental workflow for investigating c-Jun fragments.

Caption: General experimental workflow for studying c-Jun fragments.

Implications for Drug Development

The distinct roles of c-Jun fragments compared to the full-length protein present novel opportunities for therapeutic intervention.

-

Targeting Proteases: Developing inhibitors for proteases like caspases or calpains that cleave c-Jun could prevent the generation of anti-proliferative fragments in cancer cells, potentially sensitizing them to chemotherapy.

-

Fragment Mimetics: Small molecules or peptides that mimic the dominant-negative action of the N-terminal c-Jun fragment could be designed to suppress AP-1 activity and inhibit proliferation in cancers driven by hyperactive AP-1 signaling.

-

Biomarker Development: The presence of specific c-Jun fragments in patient tumors could serve as a biomarker to predict the response to certain therapies or to indicate the activation of specific cell death or stress pathways.

Conclusion

The proteolytic cleavage of c-Jun is a significant regulatory mechanism that generates fragments with distinct biological activities. These fragments, particularly the N-terminal portion, can act as potent modulators of cell proliferation, often by exerting a dominant-negative effect on the AP-1 signaling pathway. Understanding the specific contexts in which these fragments are generated and their precise mechanisms of action is crucial for elucidating their role in both normal physiology and disease. The experimental approaches detailed in this guide provide a framework for researchers to further investigate these processes, paving the way for potential therapeutic strategies that target the activity of c-Jun fragments.

The JNK-c-Jun Interface: A Technical Guide to a Critical Signaling Nexus

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between c-Jun N-terminal Kinase (JNK) and the transcription factor c-Jun is a cornerstone of cellular signaling, governing a multitude of processes ranging from proliferation and apoptosis to inflammation and stress responses. The specificity of this interaction is largely mediated by the delta (δ) domain of c-Jun, which serves as a docking site for JNK. This technical guide provides a comprehensive overview of the JNK-c-Jun delta domain interaction, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows. This document is intended to be a valuable resource for researchers investigating this critical signaling axis and for professionals involved in the development of therapeutics targeting this pathway.

Core Interaction: JNK and the c-Jun Delta Domain

The activation of the AP-1 transcription factor, of which c-Jun is a key component, is tightly regulated by phosphorylation. JNKs, a family of serine/threonine kinases, are primary regulators of c-Jun activity. They phosphorylate c-Jun on two critical serine residues, Ser-63 and Ser-73, located within its transactivation domain. This phosphorylation event enhances the transcriptional activity of c-Jun.[1][2][3]

The fidelity of this phosphorylation is ensured by a specific docking interaction between JNK and the delta (δ) domain of c-Jun, a region spanning approximately amino acids 30-60. This domain is essential for the stable association of JNK with its substrate, thereby facilitating efficient phosphorylation. The viral oncogene v-Jun, which lacks this delta domain, is a more potent transforming agent, in part due to its uncoupling from the regulatory JNK signaling pathway.[4]

Quantitative Analysis of the JNK-c-Jun Interaction

While a precise dissociation constant (Kd) for the interaction between JNK and the c-Jun delta domain is not extensively reported in the literature, kinetic studies of c-Jun phosphorylation by different JNK isoforms provide valuable insights into their binding affinities. The Michaelis constant (Km), which represents the substrate concentration at half-maximal reaction velocity, can serve as an indicator of the affinity between an enzyme and its substrate.

Research has shown that JNK2 binds to c-Jun with a significantly higher efficiency than JNK1. Specifically, JNK2 has a lower Km for c-Jun, indicating a higher affinity.[5][6][7] This difference in binding affinity is attributed to a specificity-determining region within JNK2.[5][6][7]

| JNK Isoform | Substrate | Relative Binding Efficiency | Michaelis Constant (Km) | Reference |

| JNK1 | c-Jun | Lower | Higher than JNK2 | [5][6][7] |

| JNK2 | c-Jun | ~25-fold higher than JNK1 | Lower than JNK1 | [5][6][7] |

Signaling Pathway

The JNK signaling cascade is a multi-tiered pathway activated by a variety of cellular stresses and cytokines. It culminates in the activation of JNK, which then translocates to the nucleus to phosphorylate and activate its targets, including c-Jun.

Experimental Protocols

Investigating the interaction between JNK and the c-Jun delta domain requires a combination of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interaction

This protocol describes the co-immunoprecipitation of endogenous JNK and c-Jun from cell lysates to demonstrate their interaction within a cellular context.

Materials:

-

Cell culture plates

-

Phosphate-buffered saline (PBS), ice-cold

-

Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium vanadate, sodium fluoride)

-

Microcentrifuge and tubes

-

Protein A/G agarose or magnetic beads

-

Primary antibodies: anti-JNK and anti-c-Jun

-

Isotype control IgG

-

Wash Buffer: Co-IP Lysis Buffer with a lower concentration of detergent (e.g., 0.1% NP-40)

-

Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis:

-

Grow cells to 80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold Co-IP Lysis Buffer to the plate and scrape the cells.

-

Transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (clarified lysate) to a new tube.[8][9][10][11][12]

-

-

Pre-clearing the Lysate:

-

Add protein A/G beads to the clarified lysate and incubate for 1 hour at 4°C on a rotator. This step reduces non-specific binding.[12]

-

Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

-

-

Immunoprecipitation:

-

Washing:

-

Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Wash Buffer. With each wash, resuspend the beads and then pellet them.[12]

-

-

Elution and Analysis:

-

After the final wash, remove all supernatant.

-

Elute the protein complexes from the beads by adding Elution Buffer or directly resuspending in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-JNK antibody.

-

In Vitro Kinase Assay

This assay measures the ability of purified, active JNK to phosphorylate a recombinant c-Jun fragment containing the delta domain and phosphorylation sites.

Materials:

-

Recombinant active JNK

-

Recombinant substrate: GST-c-Jun (e.g., amino acids 1-79)

-

Kinase Assay Buffer: 25 mM HEPES (pH 7.4), 25 mM β-glycerophosphate, 25 mM MgCl2, 2 mM DTT, 0.1 mM Na3VO4

-

ATP solution (10 mM)

-

[γ-³²P]ATP (optional, for radioactive detection)

-

SDS-PAGE sample buffer

-

SDS-PAGE and autoradiography/Western blotting equipment

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the kinase reaction mixture by combining Kinase Assay Buffer, recombinant GST-c-Jun substrate (e.g., 1-2 µg), and recombinant active JNK (e.g., 100-200 ng).

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

-

Initiate Kinase Reaction:

-

Start the reaction by adding ATP to a final concentration of 200 µM. For radioactive assays, add a small amount of [γ-³²P]ATP.[13]

-

Incubate the reaction at 30°C for 20-30 minutes.

-

-

Terminate Reaction:

-

Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer.

-

Boil the samples for 5 minutes.

-

-

Analysis:

-

Separate the proteins by SDS-PAGE.

-

For radioactive assays, dry the gel and expose it to X-ray film for autoradiography.

-

For non-radioactive assays, transfer the proteins to a PVDF membrane and perform a Western blot using a phospho-specific antibody against c-Jun (Ser-63).[14]

-

GST Pull-Down Assay to Assess Direct Interaction

This in vitro assay uses a GST-tagged c-Jun delta domain as "bait" to "pull down" JNK from a cell lysate or a purified protein solution, demonstrating a direct physical interaction.

Materials:

-

Recombinant GST-c-Jun delta domain fusion protein and GST protein (as a control)

-

Glutathione-sepharose beads

-

Binding Buffer: PBS with 1% Triton X-100 and protease inhibitors

-

Cell lysate containing JNK or purified JNK

-

Wash Buffer: Binding Buffer

-

Elution Buffer: 10-20 mM reduced glutathione in 50 mM Tris-HCl, pH 8.0

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Bait Immobilization:

-

Binding of Prey:

-

Add cell lysate or purified JNK to the beads with immobilized bait.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with Wash Buffer to remove non-specifically bound proteins.[16]

-

-

Elution and Analysis:

-

Elute the bound proteins by adding Elution Buffer and incubating for 10-15 minutes at room temperature.

-

Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-JNK antibody. A band in the GST-c-Jun delta domain lane but not in the GST control lane indicates a specific interaction.

-

Conclusion

The interaction between JNK and the c-Jun delta domain is a highly specific and critical event in cellular signal transduction. Understanding the quantitative and mechanistic details of this interaction is paramount for deciphering its role in health and disease. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore this pivotal signaling nexus and to devise strategies for its therapeutic modulation. The provided protocols and visual aids are intended to facilitate experimental design and data interpretation in this exciting field of research.

References

- 1. Molecular mechanism and biological functions of c-Jun N-terminal kinase signalling via the c-Jun transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of an oncoprotein- and UV-responsive protein kinase that binds and potentiates the c-Jun activation domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of c-Jun NH2-terminal Kinase ( Jnk) Gene Expression during T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oncogenic effect of delta deletion in v-Jun does not result from uncoupling Jun from JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JNK2 contains a specificity-determining region responsible for efficient c-Jun binding and phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. JNK2 contains a specificity-determining region responsible for efficient c-Jun binding and phosphorylation. | Scilit [scilit.com]

- 8. antibodiesinc.com [antibodiesinc.com]

- 9. assaygenie.com [assaygenie.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 12. bitesizebio.com [bitesizebio.com]

- 13. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SAPK/JNK Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 15. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]

- 16. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]

- 17. goldbio.com [goldbio.com]

- 18. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]

- 19. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

Specificity of JNK for c-Jun Substrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms governing the specific interaction between c-Jun N-terminal Kinases (JNKs) and their archetypal substrate, the transcription factor c-Jun. Understanding this specificity is critical for elucidating cellular signaling pathways in stress responses, apoptosis, and proliferation, and for the development of targeted therapeutics.

The JNK-c-Jun Signaling Axis

The c-Jun N-terminal kinase (JNK) pathway is a conserved three-tiered signaling module belonging to the mitogen-activated protein kinase (MAPK) family.[1] It is activated by a wide range of stimuli, including environmental stresses like UV irradiation and heat shock, as well as inflammatory cytokines.[2][3]

The core cascade begins with the activation of a MAP kinase kinase kinase (MAPKKK), which then phosphorylates and activates a MAP kinase kinase (MKK).[3] Specifically for the JNK pathway, the primary MKKs are MKK4 and MKK7.[3][4] These dual-specificity kinases activate JNK by phosphorylating conserved threonine (Thr) and tyrosine (Tyr) residues within a Thr-Pro-Tyr (TPY) motif in the JNK activation loop.[2][3] Once activated, JNK translocates to the nucleus where it phosphorylates a variety of transcription factors to regulate gene expression.[5]

The most prominent and well-characterized substrate of JNK is the transcription factor c-Jun, a component of the Activator Protein-1 (AP-1) complex.[3][4] JNK phosphorylates c-Jun within its N-terminal transactivation domain, specifically at Serine-63 (Ser63) and Serine-73 (Ser73).[2][6] This phosphorylation event is a critical step that enhances the transcriptional activity of c-Jun, leading to the expression of genes involved in cellular processes such as proliferation, apoptosis, and inflammation.[4][7]

Scaffold proteins, such as JNK-interacting proteins (JIPs), play a crucial role in the pathway by assembling the kinase components (a MAPKKK, MKK7, and JNK) into a discrete signaling complex.[5][8][9] This co-localization enhances the efficiency and specificity of the signaling cascade, ensuring that the signal is transduced from the correct upstream activators to JNK.[8][9]

Molecular Basis of Substrate Specificity

The high specificity of JNK for c-Jun, amidst a multitude of other potential substrates in the cell, is not determined by the phosphorylation site alone. It is primarily achieved through a two-step mechanism involving a specific docking interaction that precedes the catalytic phosphorylation event.

Docking Interaction: The Key to Specificity

JNKs, like other MAPKs, possess a substrate-binding site, often called the D-recruitment site (DRS) or common docking (CD) domain, which is located on the kinase surface, distant from the active site.[10][11] Specificity is conferred when a substrate, like c-Jun, contains a complementary "docking motif," also known as a D-domain or JNK-binding domain (JBD).[4][12]

This D-domain on the substrate binds to the docking site on the kinase with high affinity, effectively tethering the substrate to the enzyme.[13] This initial binding event dramatically increases the local concentration of the substrate around the kinase's active site, enhancing the efficiency and specificity of the subsequent phosphorylation.[13][14] The D-domain of c-Jun is located in its N-terminal transactivation domain, proximal to the Ser63 and Ser73 phosphorylation sites.[7][12]

The interaction is highly specific; for instance, the transcription factor JunB has a functional JNK docking site but is not phosphorylated because it lacks the correct residues around the phosphoacceptor sites.[13] Conversely, JunD lacks an efficient docking site but can be phosphorylated if it forms a heterodimer with c-Jun, which provides the necessary docking function.[13]

Phosphorylation Site Consensus Sequence

Following the docking interaction, the catalytic domain of JNK recognizes and phosphorylates specific serine or threonine residues. JNKs are proline-directed serine/threonine kinases, meaning they preferentially phosphorylate a Ser/Thr residue that is immediately followed by a proline (Pro).[4][15] The general consensus motif for MAPK phosphorylation is (Pro)-X-Ser/Thr-Pro, where X is any amino acid.[4] The phosphorylation sites in c-Jun, Ser63 and Ser73, conform to this sequence, contributing to their recognition by the JNK active site.

Quantitative Analysis of the JNK-c-Jun Interaction

The specificity of JNK for c-Jun can be quantified through kinetic and binding affinity measurements. A key finding is that different JNK isoforms exhibit distinct efficiencies in c-Jun binding and phosphorylation. Studies have shown that JNK2 binds to c-Jun with significantly higher efficiency—approximately 25 times greater—than JNK1.[14] This results in a lower Michaelis constant (Km) for JNK2 towards c-Jun, indicating a higher affinity and more efficient phosphorylation at lower substrate concentrations.[14]

Furthermore, the multisite phosphorylation of c-Jun by JNK follows a defined temporal order. The primary sites, Ser63 and Ser73, are phosphorylated rapidly, while other sites like Threonine 91 (Thr91) and Threonine 93 (Thr93) are phosphorylated more slowly.[16] This kinetic difference suggests a mechanism where the duration and intensity of a JNK signal can lead to different functional outcomes by generating distinct c-Jun phosphorylation patterns over time.[16][17]

| Parameter | JNK Isoform | Substrate | Value/Observation | Reference |

| Binding Efficiency | JNK1 vs. JNK2 | c-Jun | JNK2 binds c-Jun ~25x more efficiently than JNK1. | [14] |

| Michaelis Constant (Km) | JNK1 vs. JNK2 | c-Jun | JNK2 has a lower Km for c-Jun compared to JNK1. | [14] |

| Phosphorylation Kinetics | JNK | c-Jun TAD | Ser63 and Ser73 are phosphorylated more rapidly than Thr91 and Thr93. | [16] |

| Substrate Preference | JNK1, JNK2 | c-Jun, JunB, JunD | JNKs phosphorylate c-Jun efficiently, JunD less so, and do not phosphorylate JunB. | [13][18] |

Experimental Protocols

The study of JNK activity and its specificity for c-Jun relies on several key biochemical assays. Below are detailed methodologies for common in vitro kinase assays.

In Vitro Radioactive Kinase Assay

This assay directly measures the transfer of a radiolabeled phosphate group from ATP to the substrate, providing a highly sensitive measure of kinase activity.

Methodology:

-

Immunoprecipitation of JNK (Optional):

-

Lyse cells in a Triton-based lysis buffer.

-

Incubate cell lysates (e.g., 60 µg of protein) with an anti-JNK antibody to capture the kinase.[19]

-

Add Protein A/G agarose beads to pull down the antibody-JNK complex.

-

Wash the beads extensively with lysis buffer followed by kinase assay buffer to remove non-specific proteins.

-

-

Kinase Reaction:

-

Prepare a kinase reaction mix in a microcentrifuge tube. The final volume is typically 25-30 µL.

-

To the immunoprecipitated JNK beads or purified active JNK enzyme (e.g., 1 µg), add kinase assay buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[1][20]

-

Add the substrate, typically 1-2 µg of a recombinant GST-c-Jun fusion protein (e.g., residues 1-79, which contain the docking and phosphorylation sites).[19][21]

-

To initiate the reaction, add ATP mix containing cold ATP (e.g., to a final concentration of 30 µM) and 5-10 µCi of [γ-³²P]ATP.[1]

-

-

Termination and Analysis:

-

Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.[1]

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to X-ray film or a phosphorimager screen.

-

Quantify the incorporation of ³²P into the GST-c-Jun band using densitometry or phosphorimager analysis.[21]

-

Western Blot-Based (Non-Radioactive) Kinase Assay

This method avoids radioactivity by using a phospho-specific antibody to detect the phosphorylated substrate.

Methodology:

-

Immunoprecipitation and Kinase Reaction:

-

Perform the immunoprecipitation of JNK and the kinase reaction as described above (Steps 1 and 2), but use only non-radioactive ("cold") ATP in the reaction mix.

-

-

Termination and Electrophoresis:

-

Stop the reaction with SDS-PAGE loading buffer and boil.

-